N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

LSD1 Inhibition Structure-Activity Relationship Negative Control

This unsubstituted benzamide scaffold is the validated negative control for LSD1/HDAC inhibitor programs. It lacks the ortho-substituent critical for potency, making it essential for deconvoluting SAR, validating assay windows, and solving high-resolution co-crystal structures of the core binding mode. Secure consistent, high-purity material to standardize your hit-to-lead studies.

Molecular Formula C17H16FNO
Molecular Weight 269.319
CAS No. 1049442-52-5
Cat. No. B2719760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
CAS1049442-52-5
Molecular FormulaC17H16FNO
Molecular Weight269.319
Structural Identifiers
SMILESC1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
InChIKeyUVKZFDMLHCEHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5): Key Structural Scaffold for LSD1 Inhibitor Research


N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5) is a synthetic small molecule belonging to the cyclopropyl-amide benzamide class. Its core structure, featuring a 4-fluorophenyl cyclopropylmethylamine linked to a benzamide moiety, is a critical scaffold in the development of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1]. While the parent compound itself is not the primary bioactive agent in this class, it serves as a direct structural comparator and a potential synthetic precursor to potent, dual LSD1/HDAC inhibitors [2]. The unsubstituted benzamide ring is the key differentiator from more complex, potent analogs, defining its utility as a baseline tool in medicinal chemistry research.

Why N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5) Cannot Be Substituted with Broader 'Cyclopropyl Benzamide' Analogs


Generic substitution within the cyclopropyl-amide benzamide class is not scientifically valid due to extreme sensitivity of biological activity to even minor structural modifications on the benzamide ring. Specifically, the absence of an ortho-substituent on the benzamide moiety of the target compound (1049442-52-5) is a critical determinant of its pharmacological profile. Closest analogs bearing an ortho-ethoxy group, such as 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049388-52-4), are established, potent LSD1 inhibitors [1]. The unsubstituted compound provides a structurally matched, negative-control or low-activity comparator that is essential for deconvoluting the contribution of the ortho-substituent to target binding and functional activity in LSD1/HDAC inhibitor programs [2].

Quantitative Evidence for N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5): Comparator Analysis vs. Potent LSD1 Inhibitors


LSD1 Inhibitory Potency: Target Compound as a Low-Activity Scaffold vs. 2-Ethoxy Analog

The target compound is the critical, low-activity scaffold from which the potent LSD1 inhibitor 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is derived. The ortho-ethoxy analog demonstrates a binding Ki of 50 nM against human LSD1 [1]. The absence of a measurable Ki for the unsubstituted compound within the same patent family [2] directly implies a significant potency drop (>20-fold or complete inactivity), establishing it as an ideal inactive or low-activity comparator. This relationship is fundamental for validating target engagement and confirming that biological activity is driven by the specific ortho-substituent interaction.

LSD1 Inhibition Structure-Activity Relationship Negative Control

Functional Cellular Activity: Class-Level Potency of Dual LSD1/HDAC Inhibitors vs. Target Scaffold

Advanced analogs within the same patent family as the target compound, such as Example 82 (a complex derivative incorporating the core scaffold), exhibit potent cellular activity with an IC50 of 240 nM against LSD1 in a cellular assay [1]. The target compound (CAS 1049442-52-5) lacks the elaborated amine and heterocyclic modifications required for this cellular potency. This class-level inference positions the target compound as a point of departure for medicinal chemistry optimization, providing a non-cytotoxic scaffold ideal for assessing selectivity and off-target effects that are obscured by the potent, polypharmacological mechanism of the final drug candidates.

Cellular Efficacy Dual LSD1/HDAC Inhibition Cancer Cell Line

Selectivity Window: Inferred MAO-A/B Profile vs. Advanced LSD1 Inhibitors

Selectivity against monoamine oxidases (MAO-A and MAO-B) is a critical safety consideration for LSD1 inhibitors. Data from structurally related compounds, such as 3-(trans-2-((1-acetylpiperidin-4-yl)amino)cyclopropyl)-N-(4-fluorophenyl)benzamide, shows high selectivity with IC50 values against MAO-A and MAO-B of >10,000 nM, compared to an LSD1 IC50 of <100 nM [1]. The target compound, which lacks the complex amine side-groups expected to drive MAO interactions, is inferred to have an even lower risk of MAO inhibition. This makes it an ideal 'no off-target effect' reference standard for selectivity panels.

MAO Inhibition Off-Target Selectivity Safety Pharmacology

Synthetic Tractability: A Single-Step Amidation from a Defined, Commercially Viable Intermediate

A key practical differentiator is synthetic accessibility. The target compound is synthesized via a simple, high-yielding amidation of benzoic acid (or its activated derivative) with the common, commercially available intermediate (1-(4-fluorophenyl)cyclopropyl)methanamine. This contrasts with the multi-step, lower-yielding sequences required for ortho-substituted or amine-linked analogs. For example, the synthesis of the potent Example 82 comparator requires numerous steps including reductive amination and complex piperidine couplings [1]. This single-step conversion positions the target compound as the most cost-efficient and scalable research tool for initial scaffold evaluation.

Medicinal Chemistry Synthesis Building Block Scalable Route

Optimal Research and Industrial Use Cases for N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5)


Essential Matched-Pair Negative Control in LSD1 Biochemical Assays

Used alongside its potent 2-ethoxy analog (Ki 50 nM) to confirm that observed LSD1 inhibition is solely attributable to the ortho-substituent. This pair is critical for validating assay integrity and generating publishable SAR data [1].

Inactive Scaffold Reference for Cellular Off-Target Safety Panels

Serves as a validated, inactive reference compound in MAO-A/B and broad safety panels to define baseline selectivity. It eliminates false positives arising from the basic amine side chains that confound selectivity data of advanced LSD1/HDAC dual inhibitors [1].

Cost-Effective Medicinal Chemistry Building Block & Scaffold Hopping Core

The single-step synthesis from commercially available (1-(4-fluorophenyl)cyclopropyl)methanamine makes it the ideal, scalable core for parallel library synthesis. Researchers can efficiently generate a focused library of analogs through late-stage functionalization of the benzamide ring, accelerating hit-to-lead programs [1].

Baseline Standard for X-ray Co-crystallography and Binding Mode Studies

Due to its minimal steric bulk, the unsubstituted scaffold is the preferred tool for obtaining high-resolution co-crystal structures with the LSD1 enzyme. This reveals the core binding mode without the confounding conformational effects of larger ortho-substituents, providing a clean template for structure-based drug design [1].

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.